molecular formula C11H12ClN3O3 B6356656 1-(2-Chloro-5-nitrobenzoyl)piperazine CAS No. 784135-98-4

1-(2-Chloro-5-nitrobenzoyl)piperazine

Cat. No.: B6356656
CAS No.: 784135-98-4
M. Wt: 269.68 g/mol
InChI Key: CQRVKNOINFRLEU-UHFFFAOYSA-N
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Description

1-(2-Chloro-5-nitrobenzoyl)piperazine is a chemical compound with the molecular formula C11H12ClN3O3 and a molecular weight of 269.68 g/mol . This compound is characterized by the presence of a piperazine ring substituted with a 2-chloro-5-nitrobenzoyl group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 1-(2-Chloro-5-nitrobenzoyl)piperazine typically involves the reaction of 2-chloro-5-nitrobenzoic acid with piperazine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general synthetic route can be summarized as follows:

    Starting Materials: 2-chloro-5-nitrobenzoic acid and piperazine.

    Reaction Conditions: The reaction is typically conducted in a suitable solvent such as dichloromethane or ethanol, under reflux conditions.

    Procedure: The 2-chloro-5-nitrobenzoic acid is first activated using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

1-(2-Chloro-5-nitrobenzoyl)piperazine undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(2-Chloro-5-nitrobenzoyl)piperazine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(2-Chloro-5-nitrobenzoyl)piperazine involves its interaction with specific molecular targets. For example, the compound can act as a ligand for certain receptors or enzymes, modulating their activity. The nitro group can participate in redox reactions, while the piperazine ring can interact with biological macromolecules through hydrogen bonding and hydrophobic interactions .

Comparison with Similar Compounds

1-(2-Chloro-5-nitrobenzoyl)piperazine can be compared with other similar compounds, such as:

Properties

IUPAC Name

(2-chloro-5-nitrophenyl)-piperazin-1-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClN3O3/c12-10-2-1-8(15(17)18)7-9(10)11(16)14-5-3-13-4-6-14/h1-2,7,13H,3-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQRVKNOINFRLEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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